2,3-Bis(p-hydroxyphenyl)valeronitrile
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Overview
Description
2,3-Bis(p-hydroxyphenyl)valeronitrile is an organic compound with the molecular formula C17H17NO2 It is characterized by the presence of two p-hydroxyphenyl groups attached to a valeronitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(p-hydroxyphenyl)valeronitrile typically involves the reaction of p-hydroxybenzaldehyde with a suitable nitrile compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified using advanced separation techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(p-hydroxyphenyl)valeronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers, esters
Scientific Research Applications
2,3-Bis(p-hydroxyphenyl)valeronitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(p-hydroxyphenyl)valeronitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. Its hydroxyl groups enable it to form hydrogen bonds with target molecules, influencing their structure and function. Additionally, the nitrile group can participate in nucleophilic addition reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(p-hydroxyphenyl)propionitrile
- 2,3-Bis(p-hydroxyphenyl)butyronitrile
- 2,3-Bis(p-hydroxyphenyl)pentanonitrile
Uniqueness
2,3-Bis(p-hydroxyphenyl)valeronitrile is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
65-14-5 |
---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2,3-bis(4-hydroxyphenyl)pentanenitrile |
InChI |
InChI=1S/C17H17NO2/c1-2-16(12-3-7-14(19)8-4-12)17(11-18)13-5-9-15(20)10-6-13/h3-10,16-17,19-20H,2H2,1H3 |
InChI Key |
MUSZSITXXJNLPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(C#N)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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